molecular formula C21H26O3 B1229901 11-Hydroxycannabinol CAS No. 30432-08-7

11-Hydroxycannabinol

Cat. No.: B1229901
CAS No.: 30432-08-7
M. Wt: 326.4 g/mol
InChI Key: YDKZOUNVEIGJPO-UHFFFAOYSA-N
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Description

11-Hydroxycannabinol, also known as this compound, is a useful research compound. Its molecular formula is C21H26O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

11-OH-THC exhibits distinct pharmacological characteristics compared to its parent compound, THC. It acts as a partial agonist at the cannabinoid receptor type 1 (CB1), with a significantly higher binding affinity than THC (K_i = 0.37 nM for 11-OH-THC vs. K_i = 35 nM for THC) . This enhanced potency suggests that 11-OH-THC may contribute more effectively to the psychoactive effects associated with cannabis consumption.

Table 1: Comparative Binding Affinity of Cannabinoids

CompoundBinding Affinity (K_i in nM)
11-Hydroxy-THC0.37
Delta-9-THC35
CannabinolNot specified

Metabolism and Pharmacokinetics

The metabolism of THC into 11-OH-THC occurs primarily through cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. This metabolic pathway is crucial as it influences the pharmacokinetic profile of cannabinoids. Notably, 11-OH-THC levels are typically higher following oral consumption of THC compared to inhalation, indicating a significant first-pass effect in the liver .

A physiologically based pharmacokinetic (PBPK) model developed for THC and its metabolites allows predictions of exposure in various populations, including pregnant women and individuals with hepatic impairment . This model can help assess drug-drug interactions and tailor therapeutic strategies based on individual metabolic profiles.

Therapeutic Applications

1. Sleep Disorders:
Recent studies suggest that 11-OH-THC may influence sleep architecture. In animal models, it demonstrated a biphasic effect on sleep patterns, initially suppressing sleep before promoting increased cumulative total sleep time at lower doses . This property positions it as a potential candidate for treating sleep disorders.

2. Antiviral Properties:
Research indicates that 11-OH-THC exhibits protease inhibitor activity against certain viruses, including SARS-CoV-2. An in vitro study highlighted its effectiveness as a protease inhibitor, ranking it third among cannabinoids tested . These findings suggest potential applications in antiviral therapies.

3. Pain Management:
Due to its interaction with cannabinoid receptors, 11-OH-THC may also play a role in pain modulation. Its enhanced potency at CB1 receptors could provide effective analgesic properties, warranting further investigation into its use in chronic pain management.

Case Study: Sleep Architecture Modulation

A study involving rats administered with varying doses of cannabinol (CBN) and its metabolite 11-OH-CBN demonstrated significant alterations in sleep patterns. The findings indicated that while higher doses suppressed sleep initially, lower doses increased non-rapid eye movement (NREM) sleep duration over time .

Case Study: Antiviral Activity

In vitro analyses conducted by the University of Rhode Island revealed that 11-OH-THC exhibited notable antiviral properties against COVID-19-related proteases, suggesting its utility in developing therapeutic agents against viral infections .

Properties

CAS No.

30432-08-7

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

9-(hydroxymethyl)-6,6-dimethyl-3-pentylbenzo[c]chromen-1-ol

InChI

InChI=1S/C21H26O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h8-12,22-23H,4-7,13H2,1-3H3

InChI Key

YDKZOUNVEIGJPO-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)CO)(C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)CO)(C)C)O

Key on ui other cas no.

30432-08-7

Synonyms

11-hydroxycannabinol

Origin of Product

United States

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